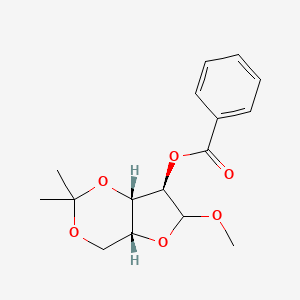
Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside is a chemical compound with the molecular formula C16H20O6. It is a derivative of xylofuranoside, a sugar molecule, and features benzoyl and isopropylidine groups. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside typically involves the protection of hydroxyl groups in xylofuranoside followed by benzoylation. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine . The isopropylidine group is introduced using acetone and an acid catalyst like sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of xylofuranoside, such as alcohols, carboxylic acids, and substituted xylofuranosides.
Scientific Research Applications
Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modifying biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for nucleoside analogs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the isopropylidine group provides steric hindrance, affecting the compound’s reactivity and binding properties . These interactions influence the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-O-benzoyl-3,5-di-O-benzyl-α-L-talofuranoside: Similar structure but with benzyl groups instead of isopropylidine.
Methyl 3,5-di-O-benzyl-1,2-O-isopropylidene-α-L-talofuranoside: Another derivative with different protective groups.
Uniqueness
Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside is unique due to its specific combination of benzoyl and isopropylidine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C16H20O6 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
[(4aR,7R,7aS)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C16H20O6/c1-16(2)19-9-11-12(22-16)13(15(18-3)20-11)21-14(17)10-7-5-4-6-8-10/h4-8,11-13,15H,9H2,1-3H3/t11-,12+,13-,15?/m1/s1 |
InChI Key |
YGSMVOHGILASOG-WORDMNGFSA-N |
Isomeric SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@H](C(O2)OC)OC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(OCC2C(O1)C(C(O2)OC)OC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
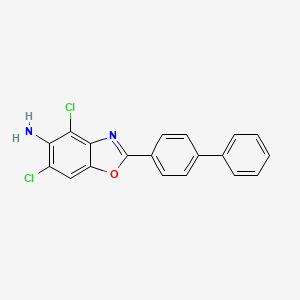
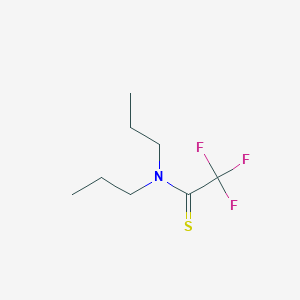
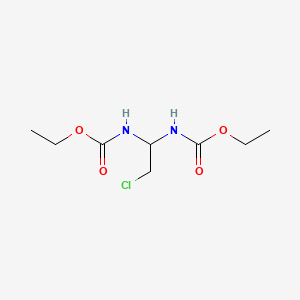
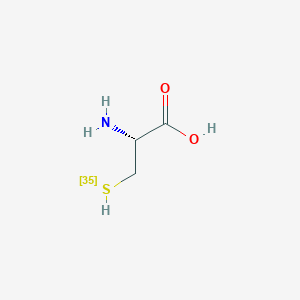
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)

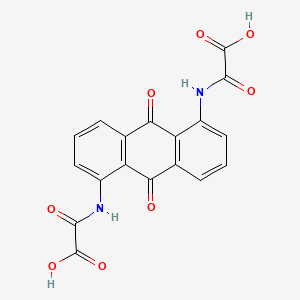
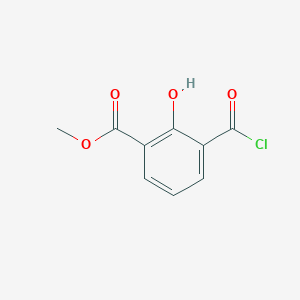
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)

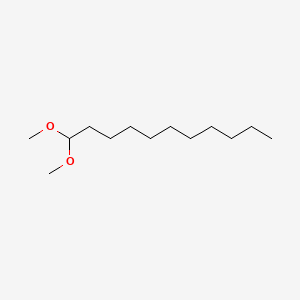

![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
